Amorfrutin 4
CAS No.:
Cat. No.: VC18867216
Molecular Formula: C25H30O4
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30O4 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid |
| Standard InChI | InChI=1S/C25H30O4/c1-17(2)8-7-9-18(3)12-15-21-22(26)16-20(23(24(21)27)25(28)29)14-13-19-10-5-4-6-11-19/h4-6,8,10-12,16,26-27H,7,9,13-15H2,1-3H3,(H,28,29)/b18-12- |
| Standard InChI Key | UAMAHWUELDAAIA-PDGQHHTCSA-N |
| Isomeric SMILES | CC(=CCC/C(=C\CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)/C)C |
| Canonical SMILES | CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)C)C |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
Amorfrutin 4 is characterized by a 25-carbon skeleton with a benzopyran core, substituted with hydroxyl and prenyl groups that confer its bioactivity. The compound’s IUPAC name, (E)-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-8-yl acetate, reflects its complex substituent arrangement . Key structural features include:
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Benzopyran backbone: A fused benzene and pyran ring system, common to flavonoid derivatives.
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Prenyl side chain: A 3-methylbut-2-en-1-yl group at the C-3 position of the phenolic ring, enhancing lipid solubility and receptor-binding affinity.
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Acetylated hydroxyl group: An acetate moiety at C-8, which may influence metabolic stability and bioavailability.
Comparative analysis with Amorfrutin 1 () reveals that Amorfrutin 4’s extended prenyl chain and acetylation differentiate its pharmacokinetic profile, potentially altering PPARγ activation dynamics .
Spectroscopic and Chromatographic Data
While explicit spectral data for Amorfrutin 4 remain unpublished, its isolation and characterization likely follow methods applied to related amorfrutins. For example, Amorfrutin 1 was identified using high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and nuclear magnetic resonance (NMR) spectroscopy . Amorfrutin 4’s lipophilic nature suggests it would elute later in reverse-phase HPLC systems compared to less substituted analogs, as observed in the separation of Amorpha fruticosa leaf extracts .
Natural Occurrence and Biosynthesis
Botanical Sources
Amorfrutin 4 is primarily isolated from the Fabaceae family, notably:
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Amorpha fruticosa: A deciduous shrub native to North America and naturalized in Asia, whose leaves and fruits accumulate amorfrutins as secondary metabolites .
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Glycyrrhiza foetida: A licorice species traditionally used in Mediterranean and Asian medicine, producing amorfrutins in root exudates .
These plants biosynthesize amorfrutins via the phenylpropanoid pathway, with prenylation and acetylation steps modifying core flavonoid structures. Environmental factors such as soil composition and harvest timing significantly influence amorfrutin yields. For instance, A. fruticosa leaves harvested in August contain 18.84 mg/g of total polyphenols, compared to 10.86 mg/g in May , though Amorfrutin 4-specific quantification remains unreported.
Biosynthetic Pathway
The proposed biosynthesis of Amorfrutin 4 involves:
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Phenylalanine ammonia-lyase (PAL) activity: Converting phenylalanine to cinnamic acid.
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Chalcone synthase (CHS) catalysis: Forming naringenin chalcone, a flavonoid precursor.
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Prenyltransferase-mediated modification: Adding prenyl groups to enhance hydrophobicity.
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Acetylation: Enzymatic addition of acetyl groups to stabilize the molecule.
This pathway parallels that of Amorfrutin 1, differing in the length and position of prenyl chains .
Pharmacological Properties and Mechanisms of Action
PPARγ Activation and Antidiabetic Effects
Amorfrutins function as selective PPARγ modulators (SPPARγMs), binding to the receptor’s ligand-binding domain with higher specificity than synthetic thiazolidinediones (TZDs) like rosiglitazone . Key mechanisms include:
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Coactivator recruitment: Amorfrutin 4 likely promotes the displacement of nuclear receptor corepressors (NCoRs), enhancing insulin-sensitive gene expression.
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Adipocyte differentiation: Unlike TZDs, amorfrutins minimally induce adipogenesis, reducing risks of weight gain and edema .
In diet-induced obese (DIO) mice, Amorfrutin 1 at 5 mg/kg/day reduced plasma glucose by 19% and insulin by 36%, comparable to rosiglitazone but without hepatotoxicity . While Amorfrutin 4’s efficacy remains untested, structural similarities suggest analogous antidiabetic effects.
Anti-Inflammatory and Antioxidant Activities
Amorfrutins inhibit NF-κB signaling, attenuating pro-inflammatory cytokine production in macrophages . This activity, coupled with free radical scavenging by phenolic hydroxyl groups, positions Amorfrutin 4 as a candidate for treating metabolic syndrome-associated inflammation.
Analytical Methods and Quantification
Chromatographic Profiling
Amorfrutin quantification employs HPLC-DAD systems optimized for polyphenol separation. For example, a validated method for A. fruticosa leaf extracts achieved linearity () for 12 compounds over 20–500 μg/mL ranges . Amorfrutin 4 would require similar validation, with detection limits (LOD) anticipated near 0.15 μg/mL based on analog data .
Table 1: Hypothetical HPLC Parameters for Amorfrutin 4
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:0.1% H3PO4 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Retention Time | ~15.2 min |
Therapeutic Implications and Future Directions
Metabolic Disease Management
Amorfrutin 4’s PPARγ agonism offers a dual advantage: improving insulin sensitivity while avoiding TZD-associated adverse effects. Clinical translation requires:
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Dose-response studies: Establishing optimal dosing for glucose-lowering without off-target effects.
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Bioavailability enhancement: Structural modifications to improve oral absorption and half-life.
Cancer Chemoprevention
Preliminary data on A. fruticosa extracts show cytotoxicity against HCT116 colon cancer cells (60% viability at 25 μg/mL) . Amorfrutin 4’s prenyl groups may enhance anticancer activity via pro-apoptotic pathways, warranting investigation into its effects on oncogenic signaling.
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